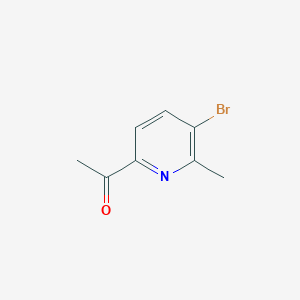
1-(5-Bromo-6-methylpyridin-2-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Bromo-6-methylpyridin-2-yl)ethanone is a brominated pyridine derivative with a molecular formula of C8H7BrNO. This compound is characterized by the presence of a bromine atom at the 5-position and a methyl group at the 6-position on the pyridine ring, with an ethanone (carbonyl) group attached to the 2-position. It is a versatile intermediate in organic synthesis and has applications in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions: 1-(5-Bromo-6-methylpyridin-2-yl)ethanone can be synthesized through several methods, including:
Suzuki-Miyaura Cross-Coupling Reaction: This involves the reaction of 5-bromo-2-methylpyridine with an appropriate boronic acid or boronic ester in the presence of a palladium catalyst and a base.
Direct Bromination: Bromination of 2-methylpyridine followed by subsequent functionalization to introduce the ethanone group.
Nucleophilic Substitution: Starting from a suitable pyridine derivative, nucleophilic substitution with a bromine source can introduce the bromine atom, followed by oxidation to form the ethanone group.
Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale synthetic routes that ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired scale of production.
化学反応の分析
Types of Reactions: 1-(5-Bromo-6-methylpyridin-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed:
Oxidation Products: Carboxylic acids, esters, and amides.
Reduction Products: Alcohols and other reduced derivatives.
Substitution Products: Various functionalized pyridines depending on the nucleophile used.
科学的研究の応用
1-(5-Bromo-6-methylpyridin-2-yl)ethanone has several applications in scientific research, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
作用機序
1-(5-Bromo-6-methylpyridin-2-yl)ethanone is similar to other brominated pyridine derivatives, such as 1-(5-bromo-2-methylpyridin-3-yl)ethanone and 1-(5-bromo-6-methylpyridin-2-yl)piperazine hydrochloride. its unique combination of functional groups and positions of substituents gives it distinct chemical properties and reactivity.
類似化合物との比較
1-(5-bromo-2-methylpyridin-3-yl)ethanone
1-(5-bromo-6-methylpyridin-2-yl)piperazine hydrochloride
(5-bromo-6-methylpyridin-2-yl)methanol
4-(5-bromo-6-methylpyridin-2-yl)morpholine
特性
IUPAC Name |
1-(5-bromo-6-methylpyridin-2-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO/c1-5-7(9)3-4-8(10-5)6(2)11/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKKHITFASBAXBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C(=O)C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














